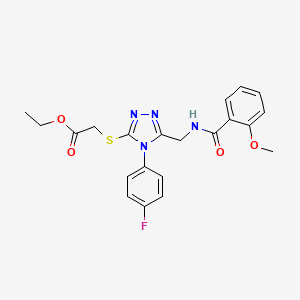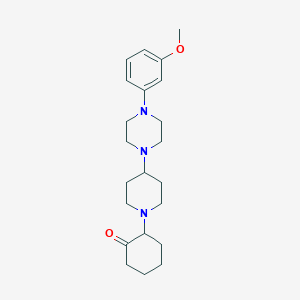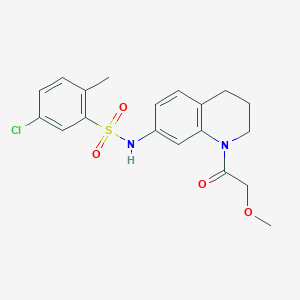
5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a structurally complex molecule that may have potential applications in various fields of chemistry and medicine. While the specific compound is not directly mentioned in the provided papers, the related structures and functionalities suggest its relevance in the context of chlorinated aromatic compounds, sulfonamide derivatives, and their biological activities.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . This suggests that the synthesis of the compound might also involve a similar strategy, where a tetrahydroquinoline amine could react with a chlorinated sulfonyl chloride. The use of solvents like DMF and activators such as LiH could be crucial in the synthesis process .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H-NMR, IR, ESI-MS, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, including the confirmation of the trans configuration in styrylquinoline derivatives . For the compound , similar analytical techniques would likely reveal the presence of the chloro, methoxyacetyl, and sulfonamide functional groups and their spatial arrangement.
Chemical Reactions Analysis
Chlorinated aromatic compounds, such as the one described in the first paper, are reactive and can be used to chlorinate a variety of substrates, including diketones, keto esters, and aromatic amines . This reactivity could be relevant for the compound , as the chloro group might participate in further chemical transformations, potentially leading to a wide array of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. The compound , with its chloro, methoxyacetyl, and sulfonamide groups, would likely exhibit unique properties that could be elucidated through physicochemical characterization, as seen in the synthesis and analysis of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes .
Relevant Case Studies
Although no direct case studies on the compound are provided, the papers suggest that sulfonamide derivatives have been studied for their potential therapeutic applications, such as in the treatment of Alzheimer's disease . Additionally, the interaction of sulfonamide compounds with DNA and their antimicrobial activities have been investigated, indicating the biological relevance of these molecules . These studies could serve as a foundation for exploring the biological activities and applications of the compound .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of analogues and derivatives related to 5-Chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide highlight its significance in chemical research. For instance, compounds exhibiting similar structural features have been synthesized and analyzed for their potential applications. These include the development of novel fluorophores for Zn(II) detection, indicating the utility of such compounds in creating sensitive and specific fluorescent probes for metal ions in biological systems (Kimber et al., 2003).
Antimicrobial and Antifungal Activities
Research into compounds structurally related to 5-Chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide has revealed significant antimicrobial and antifungal properties. For example, derivatives have been synthesized and tested against various bacterial and fungal strains, showing promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat resistant pathogens (Vanparia et al., 2010).
Enzyme Inhibition for Alzheimer’s Disease
The synthesis of sulfonamide derivatives related to 5-Chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide has led to the discovery of compounds with acetylcholinesterase inhibitory activity. This is critical for developing therapeutic agents for Alzheimer’s disease, as enzyme inhibition can potentially ameliorate symptoms related to cognitive decline (Abbasi et al., 2018).
Propriétés
IUPAC Name |
5-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13-5-7-15(20)10-18(13)27(24,25)21-16-8-6-14-4-3-9-22(17(14)11-16)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADBNONDWBBTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

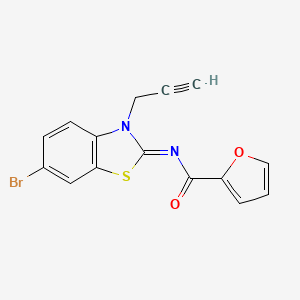
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2520935.png)
![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)
![N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2520940.png)
![2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2520941.png)
![2-(benzylsulfanyl)-N~8~-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2520943.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2520944.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)
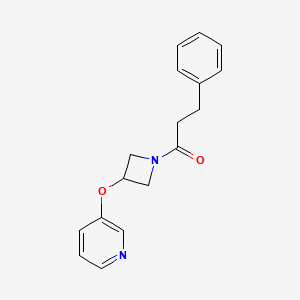

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2520951.png)

